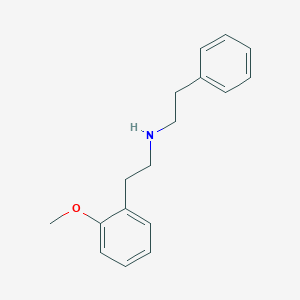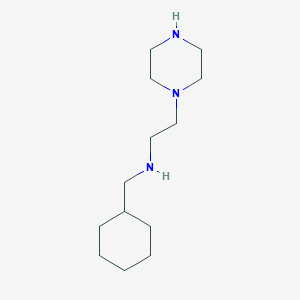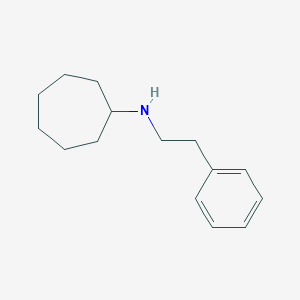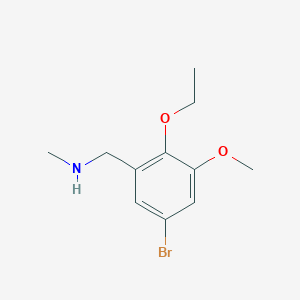![molecular formula C17H16N4O4 B262122 Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been proposed that the compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One potential avenue is the further investigation of its antitumor and anti-inflammatory properties, with the aim of developing new treatments for cancer and inflammatory diseases. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions, which may have applications in environmental monitoring and biomedical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a compound with significant potential for various scientific research applications. Its antitumor, anti-inflammatory, and antimicrobial properties, as well as its potential as a fluorescent probe, make it a promising area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or toxicity issues.
合成法
The synthesis of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves a multistep process. The first step is the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate, followed by the reaction with methyl 2-bromo-3-(methoxymethyl)benzoate. The final product is obtained by the reduction of the nitro group to an amino group.
科学的研究の応用
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been extensively studied for its potential applications in various fields. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
|---|---|
分子式 |
C17H16N4O4 |
分子量 |
340.33 g/mol |
IUPAC名 |
methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C17H16N4O4/c1-23-8-12-14-13(9-3-5-10(6-4-9)17(22)24-2)11(7-18)15(19)25-16(14)21-20-12/h3-6,13H,8,19H2,1-2H3,(H,20,21) |
InChIキー |
SOPJJOIJMPXHLH-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC |
正規SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)



![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)


